Mescaline, 4-trideuteromethoxy

Catalog No.
S13251204
CAS No.
1020518-87-9
M.F
C11H17NO3
M. Wt
214.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Mescaline, 4-trideuteromethoxy

CAS Number

1020518-87-9

Product Name

Mescaline, 4-trideuteromethoxy

IUPAC Name

2-[3,5-dimethoxy-4-(trideuteriomethoxy)phenyl]ethanamine

Molecular Formula

C11H17NO3

Molecular Weight

214.28 g/mol

InChI

InChI=1S/C11H17NO3/c1-13-9-6-8(4-5-12)7-10(14-2)11(9)15-3/h6-7H,4-5,12H2,1-3H3/i3D3

InChI Key

RHCSKNNOAZULRK-HPRDVNIFSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CCN

Isomeric SMILES

[2H]C([2H])([2H])OC1=C(C=C(C=C1OC)CCN)OC

Mescaline, specifically referred to as 4-trideuteromethoxy mescaline, is a naturally occurring psychedelic compound belonging to the phenethylamine class. It is structurally identified as 3,4,5-trimethoxyphenethylamine and is primarily derived from the peyote cactus (Lophophora williamsii), as well as from other cacti like the San Pedro cactus (Echinopsis pachanoi). This compound is known for its hallucinogenic properties, which are comparable to those of lysergic acid diethylamide and psilocybin, leading to profound alterations in perception, mood, and cognitive processes .

The chemical formula for mescaline is C11H17NO3C_{11}H_{17}NO_3, with a molar mass of approximately 211.261 g/mol. It exhibits moderate solubility in water and has a melting point of 35 to 36 °C . The presence of trideuteromethoxy indicates that the compound has been modified with deuterium atoms, which can influence its pharmacokinetic properties and biological activity.

. The primary biosynthetic pathway involves the conversion of phenylalanine into tyrosine, followed by several enzymatic modifications that ultimately lead to the formation of mescaline. Key reactions include:

  • Decarboxylation: Phenylalanine is converted to tyrosine through hydroxylation.
  • Methylation: Tyrosine undergoes multiple methylation steps facilitated by catechol-O-methyltransferase, leading to the production of mescaline.
  • Hydroxylation: Various hydroxylation reactions contribute to the structural complexity of mescaline .

In laboratory settings, synthetic pathways may involve reactions such as the cyanohydrin reaction or the Henry reaction using appropriate precursors .

Mescaline acts primarily as a serotonin receptor agonist, particularly at the 5-HT2A receptor. This interaction is responsible for its hallucinogenic effects. Upon administration, mescaline induces significant alterations in sensory perception, emotional states, and cognitive processes. The onset of effects typically occurs between 45 to 90 minutes after ingestion and can last anywhere from 9 to 14 hours . Physiologically, mescaline can cause increased heart rate, elevated blood pressure, and gastrointestinal disturbances such as nausea .

The synthesis of mescaline can be achieved through various methods:

  • Natural Extraction: Mescaline can be extracted from peyote buttons or other cacti containing this alkaloid.
  • Chemical Synthesis: Laboratory synthesis may involve:
    • Starting from readily available precursors like 3,4,5-trimethoxybenzaldehyde.
    • Using reactions such as acetylation followed by reduction or cyanohydrin formation .
    • Employing deuterated reagents in specific steps to introduce deuterium atoms into the structure.

Mescaline has been explored for various applications:

  • Psychedelic Research: Investigated for its potential therapeutic effects in treating mental health disorders such as depression and anxiety.
  • Cultural and Religious Use: Traditionally used in Native American spiritual practices as a sacrament during religious ceremonies.
  • Artistic Exploration: Some artists and musicians have utilized mescaline for its ability to enhance creativity and alter perception .

Studies have indicated that mescaline interacts with various neurotransmitter systems beyond serotonin receptors. Notable interactions include:

  • Polydrug Use: Combining mescaline with other substances (e.g., cannabis) may intensify its effects but also increase the risk of adverse reactions such as anxiety or "bad trips" .
  • Pharmacokinetics: The presence of trideuteromethoxy may alter the metabolism and efficacy of mescaline compared to its non-deuterated counterparts .

Research on interaction studies continues to explore how mescaline's unique structure influences its pharmacological profile.

Several compounds share structural similarities with mescaline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Lysergic Acid DiethylamideIndole structurePotent hallucinogen with a different receptor profile
PsilocybinPhosphorylated tryptamineNaturally occurring in mushrooms; less duration of action
2C-B (4-Bromo-2,5-dimethoxyphenethylamine)Brominated phenethylamineSimilar psychedelic effects but shorter duration
DMT (N,N-Dimethyltryptamine)Tryptamine structureRapid onset and shorter duration; intense experiences

Mescaline's unique combination of methoxy groups at specific positions differentiates it from these compounds, contributing to its distinct effects and pharmacological profile.

XLogP3

0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

214.13967364 g/mol

Monoisotopic Mass

214.13967364 g/mol

Heavy Atom Count

15

UNII

46N9S93HNE

Wikipedia

4-D_(psychedelic)

Dates

Modify: 2024-08-10

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